N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Descripción

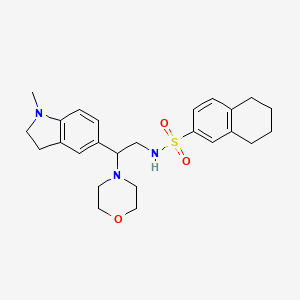

N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core substituted with a morpholinoethyl group and a 1-methylindolin-5-yl moiety.

Propiedades

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O3S/c1-27-11-10-22-16-21(7-9-24(22)27)25(28-12-14-31-15-13-28)18-26-32(29,30)23-8-6-19-4-2-3-5-20(19)17-23/h6-9,16-17,25-26H,2-5,10-15,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMHNNNNCMTHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS No. 946347-40-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its molecular characteristics, synthesis methods, and biological activities based on diverse research findings.

Molecular Characteristics

- Molecular Formula : C25H33N3O3S

- Molecular Weight : 455.62 g/mol

- IUPAC Name : N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

The compound features a complex structure that includes an indoline moiety and a morpholinoethyl side chain, which are significant for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Indoline Intermediate : The initial step involves the cyclization of appropriate precursors to form the 1-methylindoline structure.

- Morpholine Addition : The indoline intermediate is reacted with morpholine to create the morpholinoethyl derivative.

- Sulfonamide Formation : The final step involves coupling the morpholinoethyl derivative with tetrahydronaphthalene sulfonyl chloride to yield the target compound.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:

- Mechanism of Action : The compound may inhibit specific pathways involved in cancer cell proliferation and survival. It is hypothesized that the indoline and sulfonamide groups interact with cellular targets that regulate apoptosis and cell cycle progression .

Neuropharmacological Effects

The structural features of this compound suggest potential interactions with neurotransmitter systems:

- Dopamine Receptor Modulation : Similar compounds have shown activity as dopamine receptor ligands, indicating that this compound may influence dopaminergic signaling pathways.

Antimicrobial Activity

Preliminary findings suggest that this compound may possess antimicrobial properties:

- In Vitro Studies : Tests have demonstrated efficacy against various bacterial strains, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Identified modulation of autophagy in cancer cells using similar tetrahydronaphthalene derivatives. |

| Study B (2023) | Demonstrated potential neuroprotective effects in animal models through dopamine receptor interaction. |

| Study C (2024) | Showed antimicrobial activity against Gram-positive bacteria in laboratory settings. |

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Electron-Donating vs.

- Sulfonamide vs. Propionamide Linkers : The sulfonamide group in the target compound and 2w may confer stronger hydrogen-bonding interactions with enzymes compared to the propionamide linker in Compound 20 .

- Ring Saturation : All three compounds utilize saturated or partially saturated rings (tetrahydronaphthalene, piperidine), which likely reduce metabolic instability compared to fully aromatic systems.

Physicochemical Properties :

Target Compound :

- Hypothetical Targets: Sulfonamide derivatives often inhibit carbonic anhydrases or tyrosine kinases. The morpholinoethyl group may enhance selectivity for lipid kinase targets (e.g., PI3K).

Compound 2w :

- Likely inhibits kinases due to pyrazole-carboxamide and sulfonamide motifs, common in kinase inhibitors.

Compound 20 :

- Piperidine and phenyl groups suggest GPCR modulation (e.g., serotonin or dopamine receptors).

Pharmacokinetic and Toxicological Considerations

- Metabolic Stability : The tetrahydronaphthalene core in all compounds may resist oxidative metabolism better than fully aromatic systems.

- Toxicity Risks: Halogenated analogues (e.g., 2w ) pose higher bioaccumulation risks, whereas the target compound’s morpholino group could mitigate hepatotoxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how can intermediates be characterized?

- Methodological Answer :

- Step 1 : Start with sulfonylation of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (prepared via chlorosulfonic acid treatment of naphthalene derivatives, as in ).

- Step 2 : Couple with 2-(1-methylindolin-5-yl)-2-morpholinoethylamine using a base like triethylamine (TEA) in dichloromethane (DCM) at room temperature .

- Characterization : Use HPLC (≥98% purity threshold, as in ), H/C NMR for structural confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. Which analytical techniques are most reliable for purity assessment and structural elucidation of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against known standards (e.g., monobenzyl analogues in ).

- NMR : Assign peaks via 2D experiments (COSY, HSQC) to resolve overlapping signals in the morpholino and tetrahydronaphthalene regions.

- Mass Spectrometry : Electrospray ionization (ESI-MS) to confirm the molecular ion peak and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological relevance of the sulfonamide and morpholino groups in this compound?

- Methodological Answer :

- Synthesis of Analogues : Replace the morpholino group with piperazine or thiomorpholine and substitute the sulfonamide with carboxamide (see similar modifications in ).

- Biological Assays : Test analogues in target-specific assays (e.g., kinase inhibition) to correlate substituent effects with activity. Use statistical models (e.g., multiple linear regression) to quantify SAR trends.

Q. What computational strategies are effective for predicting binding interactions between this compound and its putative targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with a crystal structure of the target protein (e.g., a kinase domain). Focus on the sulfonamide’s hydrogen-bonding potential and the morpholino group’s solvent accessibility.

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess conformational stability of the ligand-protein complex .

Q. How should researchers address contradictory data in pharmacological assays (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like buffer pH, temperature, and ATP concentration (for kinase assays).

- Validate with Orthogonal Methods : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., proliferation inhibition). Reconcile discrepancies using meta-analysis frameworks .

Q. What methodologies are recommended for impurity profiling during scale-up synthesis?

- Methodological Answer :

- Stress Testing : Expose the compound to heat, light, and acidic/basic conditions to force degradation.

- LC-MS/MS : Identify impurities >0.1% (per ICH guidelines) and characterize structures via tandem MS. Compare degradation pathways to related sulfonamides (e.g., monobenzyl analogues in ).

Q. How can solubility and formulation challenges be mitigated for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.

- Salt Formation : Explore sulfonate salts (e.g., sodium or meglumine) to improve bioavailability, drawing on fluorinated sulfonamide precedents .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying catalytic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.